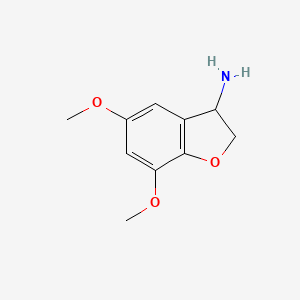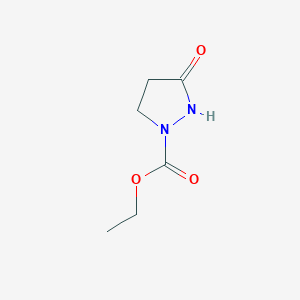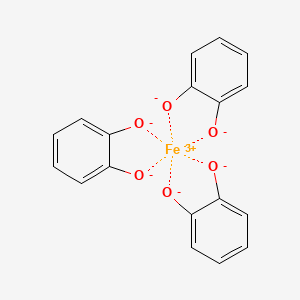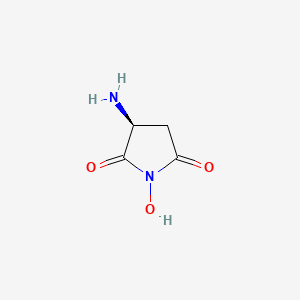![molecular formula C28H38N2O2S2 B12870574 (E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B12870574.png)
(E)-4,4'-Bis(2-ethylhexyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its bithieno[3,2-b]pyrrolylidene core, which is functionalized with 2-ethylhexyl groups. The presence of these groups enhances its solubility and processability, making it a valuable material for research and industrial applications.
Métodos De Preparación
The synthesis of (E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves multiple steps, including the formation of the bithieno[3,2-b]pyrrolylidene core and subsequent functionalization with 2-ethylhexyl groupsThe reaction conditions usually involve the use of strong bases and organic solvents to facilitate the alkylation process .
Análisis De Reacciones Químicas
(E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfone derivatives, while reduction reactions can yield thiol derivatives .
Aplicaciones Científicas De Investigación
This compound has garnered significant interest in scientific research due to its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of advanced materials, including conjugated polymers and organic semiconductors. In biology, it has been explored for its potential as a bioactive molecule with applications in drug discovery and development. In the field of medicine, it is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Additionally, in industry, it is used in the development of organic photovoltaic devices and other electronic applications .
Mecanismo De Acción
The mechanism of action of (E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione involves its interaction with specific molecular targets and pathways. The compound’s bithieno[3,2-b]pyrrolylidene core is known to interact with electron-rich and electron-deficient sites, facilitating various chemical reactions. The 2-ethylhexyl groups enhance its solubility and facilitate its interaction with biological membranes, potentially leading to its bioactive properties. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways and enzyme activities .
Comparación Con Compuestos Similares
(E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione can be compared with other similar compounds, such as 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene and 2-ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate. These compounds share structural similarities, including the presence of bithieno or thiophene cores and 2-ethylhexyl functional groups. (E)-4,4’-Bis(2-ethylhexyl)-[6,6’-bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is unique due to its specific bithieno[3,2-b]pyrrolylidene core, which imparts distinct electronic and chemical properties. This uniqueness makes it a valuable compound for specialized applications in materials science and organic electronics .
Propiedades
Fórmula molecular |
C28H38N2O2S2 |
|---|---|
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
(6E)-4-(2-ethylhexyl)-6-[4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C28H38N2O2S2/c1-5-9-11-19(7-3)17-29-21-13-15-33-25(21)23(27(29)31)24-26-22(14-16-34-26)30(28(24)32)18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3/b24-23+ |
Clave InChI |
YKCLTASMTUUJCT-WCWDXBQESA-N |
SMILES isomérico |
CCCCC(CC)CN1C2=C(/C(=C\3/C4=C(C=CS4)N(C3=O)CC(CC)CCCC)/C1=O)SC=C2 |
SMILES canónico |
CCCCC(CC)CN1C2=C(C(=C3C4=C(C=CS4)N(C3=O)CC(CC)CCCC)C1=O)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isopropyl-4,5-dihydrooxazole)](/img/structure/B12870494.png)

![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
![3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870513.png)


![1-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870529.png)
![5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B12870533.png)
![3-(Thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870534.png)


![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)

